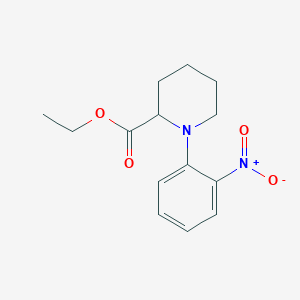

Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate

Description

Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate is a piperidine-based ester featuring a 2-nitrophenyl substituent at the nitrogen position. Its synthesis typically involves multi-step reactions, including condensation and functional group modifications. For instance, related compounds such as Ethyl 1-benzyl-4-(2-(4-methoxyphenyl)hydrazono)-6-(2-nitrophenyl)piperidine-2-carboxylate are synthesized via hydrazone formation and subsequent purification using flash chromatography with silica gel . Characterization methods include NMR, mass spectrometry (ESI-MS), and melting point determination, ensuring structural fidelity and purity .

The 2-nitrophenyl group confers unique photolabile properties, making derivatives of this compound valuable in photochemistry and caged nucleotide applications .

Properties

IUPAC Name |

ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O4/c1-2-20-14(17)13-9-5-6-10-15(13)11-7-3-4-8-12(11)16(18)19/h3-4,7-8,13H,2,5-6,9-10H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOAOEGQUCQARP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1CCCCN1C2=CC=CC=C2[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate typically involves the reaction of 2-nitrobenzyl chloride with piperidine-2-carboxylic acid ethyl ester under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is then refluxed in an appropriate solvent, such as ethanol or methanol, to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for maximum yield and purity. The product is then purified using techniques such as recrystallization or column chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate undergoes various chemical reactions, including:

Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.

Oxidation: The compound can undergo oxidation reactions, where the piperidine ring can be oxidized to form piperidone derivatives.

Substitution: The nitrophenyl group can participate in nucleophilic aromatic substitution reactions, where the nitro group can be replaced by other nucleophiles.

Common Reagents and Conditions

Reduction: Hydrogen gas with a palladium catalyst or iron powder in acidic conditions.

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Substitution: Sodium methoxide or other strong nucleophiles in polar aprotic solvents.

Major Products Formed

Reduction: Ethyl 1-(2-aminophenyl)piperidine-2-carboxylate.

Oxidation: Piperidone derivatives.

Substitution: Various substituted phenyl derivatives depending on the nucleophile used.

Scientific Research Applications

Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and pharmaceuticals.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can interact with various enzymes and receptors, potentially inhibiting their activity. The piperidine ring can also interact with biological membranes, affecting their structure and function. These interactions can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Structural Variations and Functional Group Impact

| Compound Name | Substituent/Functional Group | Key Structural Difference |

|---|---|---|

| Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate | 2-Nitrophenyl | Reference compound; photolabile nitro group |

| Ethyl 1-((3-nitrophenyl)sulfonyl)piperidine-2-carboxylate | 3-Nitrophenylsulfonyl | Sulfonyl group enhances stability and polarity |

| Ethyl 1-Boc-piperidine-2-carboxylate | tert-Butoxycarbonyl (Boc) | Boc group provides steric protection; reduces reactivity |

| Ethyl 1-(chloroacetyl)piperidine-2-carboxylate | Chloroacetyl | Introduces electrophilic site for further reactions |

| Ethyl 1-[2-nitro-4-(trifluoromethyl)phenyl]piperidine-3-carboxylate | 2-Nitro-4-(trifluoromethyl)phenyl | Trifluoromethyl group increases electron withdrawal |

Key Observations :

- Electron-Withdrawing Effects: The 2-nitrophenyl group in the reference compound enhances photolability compared to sulfonyl or Boc-protected analogs .

- Reactivity: Chloroacetyl-substituted derivatives (e.g., C10H16NO3Cl) enable nucleophilic substitutions, a feature absent in nitro- or Boc-substituted analogs .

Insights :

Physical and Spectroscopic Properties

- Molecular Weight: Ethyl 1-(chloroacetyl)piperidine-2-carboxylate (C10H16NO3Cl, MW 233.69) is lighter than selanyl-containing derivatives (e.g., C11H14N2O4Se·HCl, MW 317.02) .

Biological Activity

Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate is a compound of significant interest due to its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews its biological activity, focusing on its antimicrobial, anticancer, and other therapeutic potentials, supported by relevant data tables and research findings.

Chemical Structure and Properties

This compound features a piperidine ring substituted with a nitrophenyl group and an ethyl ester. The presence of the nitro group is crucial as it influences the compound's reactivity and interaction with biological targets.

1. Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. It has been investigated for its efficacy against various bacterial strains, including resistant strains.

- Mechanism of Action : The compound may exert its antimicrobial effects through interaction with bacterial enzymes or by disrupting cellular processes. Specific binding affinities to target proteins are still under investigation, but preliminary studies suggest significant potential against pathogens such as Streptococcus pneumoniae and Streptococcus pyogenes .

Table 1: Antimicrobial Activity Data

2. Anticancer Activity

This compound has shown promise in anticancer research. In vitro studies have evaluated its effects on various cancer cell lines.

- Cell Lines Tested : The compound was tested against human colon (HCT-116), liver (HepG2), lung (A549), and gastric (SGC7901) carcinoma cell lines.

- Results : The compound demonstrated significant antiproliferative activity across multiple cell lines, indicating its potential as a broad-spectrum anticancer agent.

Table 2: Anticancer Activity Data

Case Studies

Several case studies have explored the biological activities of compounds related to this compound:

- Antibacterial Efficacy : A study highlighted the enhanced antibacterial activity of modified piperidine derivatives against resistant strains of S. pneumoniae, suggesting that structural modifications can lead to improved efficacy .

- Antitumor Potential : Another investigation focused on the synthesis of piperidine derivatives, revealing that specific substitutions could significantly enhance anticancer properties, with some derivatives showing IC50 values in the low micromolar range against various cancer cell lines .

Research Findings

Recent findings underscore the importance of structural modifications in enhancing the biological activity of piperidine derivatives:

- Structure-Activity Relationship (SAR) : The SAR studies indicate that the position of substituents on the piperidine ring significantly affects biological activity. For example, compounds with nitro groups at different positions exhibited varying levels of potency against both bacterial and cancer cell lines .

Q & A

Q. What are the standard synthetic routes for Ethyl 1-(2-nitrophenyl)piperidine-2-carboxylate?

The synthesis typically involves nucleophilic substitution between 2-nitrochlorobenzene and a piperidine derivative. For example, a reflux reaction with sodium carbonate in a polar aprotic solvent (e.g., DMF) yields the nitro-substituted piperidine intermediate. Subsequent esterification with ethyl chloroformate introduces the carboxylate group. Key parameters include temperature control (80–100°C), reaction time (8–12 hours), and stoichiometric ratios (1:1.2 for piperidine:aryl halide) to maximize yield . Industrial scalability may employ continuous flow reactors to enhance efficiency .

Q. How is the molecular structure of this compound characterized?

Structural elucidation combines:

- NMR spectroscopy : H and C NMR identify substituents (e.g., nitrophenyl proton signals at δ 7.5–8.5 ppm; piperidine ring protons at δ 1.5–3.0 ppm) .

- X-ray crystallography : Resolves spatial arrangement, confirming the nitro group’s ortho position relative to the piperidine ring .

- Mass spectrometry : Molecular ion peaks (m/z ~278) validate the molecular formula (C₁₄H₁₆N₂O₄) .

Advanced Research Questions

Q. How does stereochemistry influence the compound’s interaction with biological targets?

The absolute configuration of the nitrophenyl group affects binding affinity. For instance, (R)-enantiomers exhibit higher duplex stability in DNA interactions due to reduced steric hindrance, as shown in photocaging studies using analogous nitroaryl derivatives. Computational docking (e.g., AutoDock Vina) predicts enhanced hydrogen bonding with the (R)-form, while (S)-enantiomers may induce conformational strain . Experimental validation via circular dichroism (CD) spectroscopy or isothermal titration calorimetry (ITC) is recommended .

Q. What strategies resolve contradictions in pharmacological data for this compound?

Discrepancies in IC₅₀ values or receptor selectivity often arise from:

- Solvent effects : Use standardized solvents (e.g., DMSO) to minimize batch variability.

- Assay conditions : Validate enzymatic assays (e.g., kinase inhibition) under physiologically relevant pH and ionic strength.

- Metabolic stability : Compare hepatocyte clearance rates across species (human vs. rodent) to identify species-specific metabolism .

Q. How can computational chemistry predict the compound’s reactivity and stability?

- DFT calculations (e.g., B3LYP/6-31G*) model transition states for nitro group reduction or ester hydrolysis.

- Molecular dynamics (MD) simulations assess conformational flexibility in aqueous vs. lipid environments, predicting aggregation tendencies.

- ADMET profiling : Tools like SwissADME estimate logP (2.1), bioavailability (0.55), and P-glycoprotein substrate likelihood .

Q. What advanced techniques optimize reaction conditions for derivatives?

- DoE (Design of Experiments) : Statistically optimizes parameters (e.g., temperature, catalyst loading) for cross-coupling reactions.

- Microwave-assisted synthesis : Reduces reaction time for amidation or esterification steps (e.g., from 12 hours to 30 minutes) .

- In-situ FTIR monitoring : Tracks nitro group reduction in real-time, ensuring intermediates remain below degradation thresholds .

Q. How does the nitro group modulate the compound’s electronic properties?

The nitro group’s strong electron-withdrawing effect:

- Reduces pKa of the piperidine nitrogen (predicted pKa ~6.5 vs. ~10.5 for unsubstituted piperidine), enhancing water solubility at physiological pH.

- Stabilizes negative charge in transition states during nucleophilic acyl substitution, as evidenced by Hammett substituent constants (σₘ = 0.71) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.